
Indirubin
概要
説明
インディルビンは、ビスインドール化合物であり、インジゴ染料の構造異性体です。それは、しばしば細菌代謝の副産物として生成される天然に存在する化合物です。
準備方法
合成経路および反応条件: インディルビンは、さまざまな方法で合成することができます。 注目すべき方法の1つは、インドールとモリブデンヘキサカルボニルおよびクミルパーオキサイドの反応であり、これはインドキシル中間体を介してインディルビンを生成します 。 別の方法は、遺伝子組み換えされた大腸菌におけるフラビン含有モノオキシゲナーゼの使用を含み、インディルビンの製造において高い効率を示しました .
工業生産方法: インディルビンの工業生産は、通常、タイセイボクなどの植物からの抽出を伴います。 この方法は、収率が低く、有機溶媒の消費量が多いことから、持続可能ではありません 。 代謝工学と合成生物学の進歩により、遺伝子組み換え微生物の使用など、より効率的な生産方法が開発されました .
化学反応の分析
Tautomerization
-
Indirubin formation proceeds through a condensation pathway between the keto and enol tautomers of indoxyl .
Isomerization
-
This compound, indigo, and isoindigo are isomers of each other, differing in the connection positions of the two indole rings and their chemically active groups .
Reactions
-
With Electrophiles: (Salen)manganese(V) nitrido species are activated by electrophiles such as trifluoroacetic anhydride (TFAA) or trifluoroacetic acid (TFA) to produce
. Mechanistic studies suggest that the manganese(V) nitrido species first react with TFAA or TFA to produce an imido species, which then undergoes N…N coupling .
Indole reactions
-
Electron deficient indoles can lead to some this compound formation with significant amounts of indigo, while more electron-rich systems produce indigo as the sole product .
Data Table
Property | Description |
---|---|
Chemical Formula |
text|
| Molar Mass | 262.26 |
| Melting Point | 350°C (lit.) |
| Boiling Point | 496.6±45.0 °C(Predicted) |
| Solubility | Soluble in pyridine, acetone, chloroform, ether, ethyl acetate, slightly soluble in ethanol, insoluble in water |
| Appearance | Grey blue indigo naturalis powder (purple crystal or powder) |
| Color | Very Dark Red |
| Synonyms | Indigo red |
|IUPAC Name | 3-[(2E)-3-oxo-2,3-dihydro-1H-indol-2-ylidene]-2,3-dihydro-1H-indol-2-one |
科学的研究の応用
Anticancer Properties
Indirubin has been primarily studied for its anticancer effects, particularly in the treatment of chronic myelogenous leukemia (CML). Initial clinical trials in the 1980s demonstrated that this compound could induce partial or complete remission in over 50% of CML patients, leading to further investigations into its efficacy against various cancers.
Mechanism of Action:
- This compound acts as an inhibitor of cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3β (GSK-3β), which are crucial for cell cycle regulation and proliferation. It has been shown to induce apoptosis in cancer cells by interfering with cellular signaling pathways, including the activation of nuclear factor-kappa B (NF-κB) and the aryl hydrocarbon receptor (AhR) .
Case Studies:
- A study reported that this compound derivatives displayed enhanced cytotoxicity against breast and bladder cancer cell lines, effectively overcoming drug resistance mechanisms . Another investigation highlighted the compound's ability to inhibit cell proliferation in various cancer models, including skin and lung cancers .
Anti-inflammatory Effects
This compound exhibits significant anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Research indicates that this compound can alleviate inflammation by modulating various cytokines and signaling pathways.
Mechanism of Action:
- This compound has been found to reduce levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-alpha (TNF-α), thereby mitigating oxidative stress and inflammation . Its effects on NF-κB signaling further contribute to its anti-inflammatory actions.
Case Studies:
- In a mouse model of lipopolysaccharide (LPS)-induced acute lung injury, this compound significantly reduced lung inflammation and improved antioxidant responses . This suggests its potential utility in treating respiratory conditions characterized by inflammation.
Wound Healing
Recent studies have indicated that this compound may accelerate wound healing processes.
Mechanism of Action:
- This compound enhances keratinocyte migration without affecting proliferation, which is essential for effective wound closure. The activation of specific receptors involved in cellular migration has been implicated in this process .
Case Studies:
- In vitro assays demonstrated that this compound significantly accelerated wound closure in scratch assays and improved healing outcomes in full-thickness skin ulcer models .
Neuroprotective Effects
Emerging evidence suggests that this compound may possess neuroprotective properties, particularly in conditions like Alzheimer's disease.
Mechanism of Action:
- This compound derivatives have shown potential for targeting kinases involved in neurodegenerative processes, offering a novel approach to combat neuroinflammation and neuronal death .
Case Studies:
- Research has indicated that certain this compound derivatives can enhance neuronal survival and reduce neuroinflammation, suggesting their therapeutic promise in neurodegenerative diseases .
Pharmacokinetics and Derivative Development
Despite its therapeutic potential, the clinical application of this compound is limited by its poor water solubility. Recent efforts have focused on developing novel derivatives with improved pharmacokinetic profiles.
Innovations:
- Researchers have synthesized various this compound derivatives that enhance solubility and bioavailability while maintaining or improving anticancer efficacy. These derivatives are designed to selectively inhibit specific kinases involved in cancer progression .
Summary Table of this compound Applications
Application | Mechanism of Action | Key Findings |
---|---|---|
Anticancer | Inhibition of CDKs and GSK-3β | Effective against CML; induces apoptosis in cancer cells |
Anti-inflammatory | Modulation of cytokines; inhibition of NF-κB signaling | Reduces inflammation in acute lung injury models |
Wound healing | Enhances keratinocyte migration | Accelerates wound closure in skin models |
Neuroprotection | Targets kinases involved in neurodegeneration | Promotes neuronal survival; reduces neuroinflammation |
Pharmacokinetics | Development of soluble derivatives | Improved bioavailability; enhanced therapeutic effects |
作用機序
インディルビンは、主にサイクリン依存性キナーゼとグリコーゲンシンターゼキナーゼ-3ベータの阻害を通じてその効果を発揮します。これらの酵素は、細胞周期調節とアポトーシスにおいて重要な役割を果たします。 インディルビンは、これらの酵素のATP結合部位に結合し、それらの活性を阻害し、細胞周期停止とアポトーシスをもたらします 。 さらに、インディルビンは、PLK1やPIN1などの癌遺伝子の発現をダウンレギュレートすることが示されています .
類似化合物:
インジゴ: インディルビンの構造異性体で、主に染料として使用されます。
トリプタントリン: タイセイボクに見られる別の化合物で、薬理学的特性を持っています。
インディルビン-3’-オキシム: 抗癌活性が強化されたインディルビンの誘導体.
インディルビン-5-スルホン酸: 溶解性と薬理学的特性が改善された別の誘導体.
独自性: インディルビンは、サイクリン依存性キナーゼとグリコーゲンシンターゼキナーゼ-3ベータを阻害するという独自の能力を持つため、他の類似化合物とは異なります。 抗癌、抗炎症、抗血管新生などの幅広い生物学的活性は、科学研究と治療開発において貴重な化合物となっています .
類似化合物との比較
Indigo: A structural isomer of indirubin, primarily used as a dye.
Tryptanthrin: Another compound found in indigo naturalis with pharmacological properties.
This compound-3’-oxime: A derivative of this compound with enhanced anticancer activity.
This compound-5-sulphonic acid: Another derivative with improved solubility and pharmacological properties.
Uniqueness: this compound’s unique ability to inhibit cyclin-dependent kinases and glycogen synthase kinase-3 beta sets it apart from other similar compounds. Its broad spectrum of biological activities, including anticancer, anti-inflammatory, and anti-angiogenesis properties, makes it a valuable compound in scientific research and therapeutic development .
生物活性
Indirubin, a naturally occurring compound derived from the indigo plant, has garnered significant attention due to its diverse biological activities, particularly in the fields of oncology and inflammation. This article explores the pharmacological properties of this compound, focusing on its mechanisms of action, therapeutic applications, and recent research findings.
Chemical Structure and Properties
This compound is chemically classified as a 3,2'-bisindole and is a stable red isomer of indigo. Its structure allows it to interact with various biological targets, making it a valuable compound in medicinal chemistry. The compound exhibits low toxicity levels in animal models, which enhances its appeal for therapeutic use .
This compound's biological activity is primarily attributed to its ability to inhibit several key kinases involved in cell cycle regulation and signaling pathways:
- Cyclin-Dependent Kinases (CDKs) : this compound has been shown to inhibit CDK2 and CDK4, leading to cell cycle arrest at the G0/G1 phase in various cancer cell lines .
- Glycogen Synthase Kinase-3 Beta (GSK-3β) : this compound acts as a potent inhibitor of GSK-3β (IC50 = 5 nM), which plays a crucial role in multiple cellular processes including proliferation, differentiation, and apoptosis .
- Aryl Hydrocarbon Receptor (AhR) : this compound also activates AhR signaling pathways, influencing the expression of proteins that regulate cell cycle progression and differentiation .
Cancer Treatment
This compound has demonstrated significant anti-cancer properties across various studies:
- Leukemia : In clinical trials involving chronic myelogenous leukemia (CML), 26% of patients achieved complete remission with this compound treatment. The compound's low toxicity profile was noted, with only mild side effects reported .
- Colorectal Cancer : Research indicates that this compound can ameliorate symptoms in models of inflammatory bowel disease (IBD), suggesting potential applications in managing colitis-related cancers .
- Glioblastoma : Recent studies have highlighted the efficacy of this compound derivatives like 6'-bromothis compound acetoxime (BiA) in improving survival rates in glioblastoma mouse models by targeting multiple pathways associated with tumor growth and immune response .
Anti-inflammatory Effects
This compound exhibits anti-inflammatory properties that may be beneficial in treating conditions such as colitis. In murine models, oral administration of this compound significantly improved histological grading and reduced inflammatory markers like interleukin-6 .
Table 1: Summary of this compound's Biological Activities
Recent Research Developments
Recent investigations into this compound derivatives have focused on enhancing solubility and bioavailability for improved therapeutic outcomes. For instance, formulations like PPRX-1701 have been developed to optimize delivery methods for glioblastoma treatment, showing promising results in preclinical trials .
特性
IUPAC Name |
2-(2-hydroxy-1H-indol-3-yl)indol-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O2/c19-15-10-6-2-4-8-12(10)17-14(15)13-9-5-1-3-7-11(9)18-16(13)20/h1-8,18,20H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNLNPCNGMHKCKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)C3=NC4=CC=CC=C4C3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201026053, DTXSID501026052 | |
Record name | (3Z)-3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201026053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-Dihydro-2H-Indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501026052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
479-41-4, 397242-72-7, 906748-38-7 | |
Record name | Indirubin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000479414 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isoindirubin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0397242727 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indirubin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0906748387 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indirubin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12379 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Indirubin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105327 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (3Z)-3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201026053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-Dihydro-2H-Indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501026052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ISOINDIRUBIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1LXW6D3W2Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | INDIRUBIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V86L8P74GI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does indirubin interact with its molecular targets?
A: this compound and its derivatives act as potent inhibitors of various protein kinases, primarily by competing with ATP for binding to the catalytic site of these enzymes. [, , , ] This competitive inhibition effectively disrupts the phosphorylation activity of these kinases, leading to downstream effects on cell cycle progression, apoptosis, and other cellular processes. [, , , ]
Q2: What are the primary downstream effects of this compound's kinase inhibition?
A: this compound's inhibition of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3β (GSK-3β) leads to several downstream effects, including: [, , ]
- Cell Cycle Arrest: Indirubins induce cell cycle arrest at the G1/S and/or G2/M phases by inhibiting CDKs, key regulators of cell cycle progression. [, , ]
- Apoptosis Induction: this compound treatment can trigger apoptosis, a programmed cell death pathway, in various cancer cell lines. [, , , ]
- Inhibition of Tau Phosphorylation: Indirubins inhibit the abnormal hyperphosphorylation of the microtubule-associated protein tau, a hallmark of Alzheimer's disease, by targeting GSK-3β and CDK5. []
- Suppression of NF-κB Signaling: this compound has been shown to suppress the NF-κB signaling pathway, a key regulator of inflammation and immune responses, which contributes to its anti-inflammatory effects. []
Q3: What is the molecular formula and weight of this compound?
A: The molecular formula of this compound is C16H10N2O2, and its molecular weight is 262.26 g/mol. [, ]
Q4: Is there spectroscopic data available for this compound and its derivatives?
A: Yes, spectroscopic data including NMR (1H and 13C), UV-Vis, and IR spectroscopy have been extensively used to characterize this compound and its derivatives. [, , ] These techniques provide valuable information about the structure, purity, and interactions of this compound with other molecules.
Q5: How stable is this compound under various conditions?
A: The stability of this compound can be affected by factors such as pH, temperature, light exposure, and the presence of oxidizing agents. [, , ] Research suggests that this compound can undergo degradation under certain conditions, which may impact its bioavailability and efficacy. [, , ]
Q6: How do structural modifications of this compound affect its biological activity?
A: Structural modifications of the this compound scaffold have been extensively explored to improve its pharmacological properties. * Substitution at the 5-position: Introducing substituents like halogens, nitro groups, or alkyl chains at the 5-position can significantly impact the potency and selectivity of indirubins towards specific kinases. [, , , , ] For instance, 5-substituted indirubins have shown higher inhibitory potency towards CDKs and GSK-3β compared to unsubstituted this compound. [, , ]* Modification at the 3′-position: Modifications at the 3′-position, such as the introduction of an oxime group, can significantly enhance the solubility and cell permeability of this compound derivatives. [, , , ] this compound-3′-monoxime, a well-studied derivative, exhibits improved solubility and bioavailability compared to the parent compound. [, , , ]* Introduction of N-glycosides: Synthetic this compound N-glycosides have demonstrated cytotoxic activity against various cancer cells, highlighting the potential of glycosylation for enhancing the pharmacological properties of indirubins. []
Q7: What are the common formulation strategies used to improve the stability and bioavailability of this compound?
A7: Several formulation strategies have been investigated to address the limitations of this compound's poor water solubility and bioavailability:
- Phytosomes: Phytosomes are lipid-based drug delivery systems that encapsulate this compound within phospholipid complexes, enhancing its solubility and permeability across biological membranes. [, ] Studies have demonstrated that this compound phytosomes exhibit significantly improved oral bioavailability compared to conventional this compound formulations. [, ]
- Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS formulations incorporate this compound within a mixture of oils, surfactants, and co-solvents, forming fine oil-in-water emulsions upon contact with aqueous media in the gastrointestinal tract. This self-emulsification process enhances the dissolution and absorption of this compound, leading to improved bioavailability. [, , ]
- Nanoparticles: Encapsulating this compound within nanoparticles, such as those composed of bovine serum albumin, has been shown to enhance its solubility, stability, and delivery to target tissues. [] This approach has demonstrated promising results in preclinical studies for improving the therapeutic efficacy of this compound. []
- Supersaturatable Self-Microemulsifying Drug Delivery Systems (S-SMEDDS): S-SMEDDS formulations utilize precipitation inhibitors to maintain this compound in a supersaturated state within the gastrointestinal tract, promoting rapid dissolution and absorption. [] These formulations have demonstrated superior oral bioavailability compared to conventional SMEDDS and other this compound formulations. []
Q8: What is known about the pharmacokinetics of this compound and its derivatives?
A: While research on the pharmacokinetics of this compound is ongoing, studies suggest that it is absorbed after oral administration but undergoes significant metabolism, impacting its bioavailability. [, , , , ] this compound derivatives, especially those with improved solubility, have shown enhanced pharmacokinetic profiles. [, , , , ] For instance, this compound phytosomes and SEDDS have exhibited significantly higher bioavailability compared to conventional this compound formulations. [, , , ]
Q9: What is the evidence supporting this compound's antitumor activity?
A9: this compound has demonstrated antitumor activity in both in vitro and in vivo studies:
- In Vitro Studies: this compound and its derivatives have effectively inhibited the proliferation and induced apoptosis in various human cancer cell lines, including lung, colon, breast, and prostate cancer cells. [, , , , ] These findings highlight its potential as an anti-cancer agent.
- In Vivo Studies: In animal models, this compound has shown promising results in suppressing tumor growth, particularly in models of liver fibrosis, breast cancer, and prostate cancer. [, , , ] These studies provide further support for its potential therapeutic application in cancer treatment.
Q10: What are the potential applications of this compound beyond cancer treatment?
A: Besides its antitumor potential, this compound has shown promising effects in preclinical studies for other conditions:* Neurodegenerative Diseases: this compound's ability to inhibit GSK-3β and CDK5, key enzymes involved in tau hyperphosphorylation, makes it a potential therapeutic candidate for neurodegenerative disorders like Alzheimer's disease. [, ]* Inflammatory Diseases: Its suppressive effects on the NF-κB signaling pathway suggest potential applications in treating inflammatory conditions like ulcerative colitis. [, , ] * Viral Infections: this compound-3'-monoxime has shown promising in vivo antiviral activity against multidrug-resistant HIV strains, suggesting its potential as an anti-HIV therapeutic agent. []
Q11: What analytical methods are used to characterize and quantify this compound?
A: Several analytical techniques are employed for this compound analysis:* High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV or mass spectrometry detectors, is widely used to separate, identify, and quantify this compound and its derivatives in various matrices, including plant extracts, biological samples, and pharmaceutical formulations. [, , , , , ]* Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS offers high sensitivity and selectivity for the analysis of this compound and its metabolites in complex biological samples, enabling pharmacokinetic studies and investigations of its metabolic fate. [, ]
Q12: Are there validated analytical methods available for this compound?
A: Yes, researchers have developed and validated analytical methods for this compound and its derivatives in accordance with regulatory guidelines. [] These methods ensure accurate and reliable quantification for research and clinical applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。